Home > Products > Screening Compounds P136010 > 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea - 877641-03-7

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea

Catalog Number: EVT-3104744
CAS Number: 877641-03-7
Molecular Formula: C19H20N4O6S
Molecular Weight: 432.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(4-tert-Butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide (AMG 9810)

Compound Description: (E)-3-(4-tert-Butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide, also known as AMG 9810, is a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist. Studies have shown its effectiveness in blocking capsaicin-induced and pH-induced uptake of calcium in TRPV1-expressing cells. [ [] ] In vivo studies demonstrate its ability to reduce capsaicin-induced mechanical hyperalgesia and show efficacy in models of inflammatory and postoperative pain. [ [] ] Additionally, it has been investigated for its potential to reverse thermal and mechanical hyperalgesia in inflammatory pain models. [ [] ]

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

Compound Description: This compound is a thiophene-2-carboxamide derivative that exhibits inhibitory activity against vascular endothelial growth factor receptor 1 (VEGFR1) and P-glycoprotein (P-gp) efflux pumps. [ [] ] Studies indicate its potential as an anti-angiogenic agent and its ability to enhance the anticancer activity of doxorubicin by overcoming multi-drug resistance. [ [] ]

1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine (3a)

Compound Description: This compound serves as a lead structure for developing new dopamine receptor D4 ligands. [ [] ] Derivatization of this compound has resulted in new ligands with high affinity for D4 receptors and significant D2/D4 subtype selectivity, indicating their potential use in imaging studies and neuroleptic drug development. [ [] ]

N-(4-(1-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,5-diphenyl-1H-imidazol-2-yl)naphthalen-4-yl)phenyl)-N-phenyl benzenamine (DDPB)

Compound Description: This compound is an electroluminescent material that displays deep blue emission. [ [] ] It is characterized by its small singlet-triplet splitting, which enhances exciton utilization efficiency, making it potentially valuable for organic light-emitting diode (OLED) applications. [ [] ]

Overview

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural arrangement that combines elements from various pharmacophoric moieties, which may enhance its biological activity.

Source

The compound has been synthesized and studied in various research contexts, particularly focusing on its anti-neoplastic properties. It is derived from the molecular hybridization of diaryl urea and pyrrolidine derivatives, which are known for their biological efficacy. Studies have indicated that such hybrid compounds can exhibit improved affinity and potency compared to their parent structures .

Classification

This compound falls under the category of urea derivatives, specifically those modified with sulfonamide and pyrrolidine functionalities. Urea compounds are often explored in drug design due to their ability to form hydrogen bonds, which can enhance binding interactions with biological targets.

Synthesis Analysis

Methods

The synthesis of 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea typically involves several key steps:

  1. Preparation of Intermediates: The synthesis begins with the formation of the 2,3-dihydro-1,4-benzodioxin scaffold through cyclization reactions involving appropriate phenolic precursors.
  2. Formation of Urea Linkage: The urea linkage is formed by reacting an isocyanate with an amine derived from the pyrrolidine structure.
  3. Sulfonamide Modification: The introduction of the sulfamoyl group is achieved through nucleophilic substitution reactions involving sulfamide derivatives.

Technical Details

The reactions are generally monitored using high-performance thin-layer chromatography (HPTLC) to ensure the completion of each step. Characterization of the final product is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Data

Key data points include:

  • Molecular formula: C₁₈H₁₈N₄O₄S
  • Molecular weight: 382.43 g/mol
  • Melting point: Not specified in available literature but can be determined experimentally.
Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions that are significant for its biological activity:

  1. Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions, which may affect its stability.
  2. Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, potentially altering its pharmacological profile.
  3. Decomposition: Under certain conditions (e.g., extreme pH), the compound may decompose, leading to loss of activity.

Technical Details

Reactions are typically conducted in controlled environments to prevent degradation. Analytical techniques such as NMR and infrared spectroscopy are employed to monitor reaction progress and product formation .

Mechanism of Action

Process

The mechanism of action for 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea primarily involves:

  1. Target Binding: The compound likely interacts with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its urea and sulfonamide groups.
  2. Inhibition of Enzymatic Activity: It may inhibit enzymes involved in cell proliferation or survival pathways, contributing to its anti-neoplastic effects.

Data

In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide and methanol.

Chemical Properties

Chemical properties relevant to this compound include:

  • Stability under standard laboratory conditions.
  • Reactivity towards nucleophiles due to the presence of electrophilic centers in the urea functionality.
Applications

Scientific Uses

The primary applications of 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea include:

  1. Anti-neoplastic Therapy: Its potential as a therapeutic agent against cancer through mechanisms involving cell cycle arrest and apoptosis induction.
  2. Pharmacological Research: Used as a lead compound for further structural modifications aimed at enhancing efficacy and reducing toxicity profiles.

Properties

CAS Number

877641-03-7

Product Name

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea

Molecular Formula

C19H20N4O6S

Molecular Weight

432.45

InChI

InChI=1S/C19H20N4O6S/c20-30(26,27)15-4-1-12(2-5-15)21-19(25)22-13-9-18(24)23(11-13)14-3-6-16-17(10-14)29-8-7-28-16/h1-6,10,13H,7-9,11H2,(H2,20,26,27)(H2,21,22,25)

InChI Key

MDHMHJKEVHNDLL-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.